
An In-depth Technical Guide to the Potential
Therapeutic Targets of BNT113

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NT113

Cat. No.: B609667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
BNT113 is an investigational therapeutic cancer vaccine utilizing a messenger RNA (mRNA)-

lipoplex (LPX) platform. Its primary therapeutic targets are the E6 and E7 oncoproteins of

Human Papillomavirus type 16 (HPV-16), a high-risk viral type strongly implicated in the

etiology of a significant subset of head and neck squamous cell carcinomas (HNSCC) and

other malignancies. Unlike conventional small molecule or antibody-based therapies that

directly target cellular pathways, BNT113's mechanism of action is to elicit a robust and specific

T-cell mediated immune response against tumor cells expressing these viral neoantigens. This

document provides a comprehensive overview of the therapeutic targets of BNT113, its

mechanism of action, available clinical and preclinical data, and relevant experimental

protocols.

Therapeutic Targets: HPV-16 E6 and E7
Oncoproteins
The designated therapeutic targets of BNT113 are the E6 and E7 oncoproteins encoded by the

HPV-16 genome.[1][2] The persistent expression of these proteins is a critical driver of HPV-

induced carcinogenesis. They collaboratively disrupt fundamental cellular processes, leading to

immortalization and malignant transformation.[3]
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E6 Oncoprotein: The E6 protein primarily functions to promote the degradation of the tumor

suppressor protein p53.[4] This is achieved by E6 binding to the cellular E3 ubiquitin ligase

E6AP, which then targets p53 for proteasomal degradation.[4] The loss of p53 function

abrogates cell cycle arrest and apoptosis in response to DNA damage, a hallmark of cancer.

E7 Oncoprotein: The E7 oncoprotein's main oncogenic role is the inactivation of the

retinoblastoma tumor suppressor protein (pRb).[4] By binding to pRb, E7 disrupts the pRb-

E2F transcription factor complex, leading to the uncontrolled expression of genes required

for cell cycle progression. E7 expression is also associated with the induction of DNA

damage and both numerical and structural chromosomal instability.[5]

The constitutive expression of E6 and E7 in HPV-16 positive cancer cells makes them ideal,

non-self targets for immunotherapy. As foreign viral antigens, they can be readily recognized by

the immune system, minimizing the risk of off-target effects on healthy, non-infected cells.

Mechanism of Action: RNA-Lipoplex Vaccine
Platform
BNT113 is a formulation of mRNA encoding the HPV-16 E6 and E7 oncoproteins,

encapsulated within lipid nanoparticles to form an RNA-lipoplex.[1][6] This delivery system is

designed to protect the mRNA from degradation and facilitate its delivery to antigen-presenting

cells (APCs), particularly dendritic cells (DCs), primarily in the spleen following intravenous

administration.[1][7]

The proposed mechanism of action unfolds as follows:

Uptake by APCs: The lipoplex nanoparticles are taken up by APCs.

mRNA Translation: Inside the APCs, the mRNA is released into the cytoplasm and translated

into the full-length E6 and E7 proteins.[1][7]

Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are

processed by the cellular antigen-processing machinery and presented on the surface of the

APCs via both Major Histocompatibility Complex (MHC) Class I and Class II molecules.
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T-Cell Priming and Activation: The presentation of E6 and E7-derived peptides on MHC

molecules leads to the priming and activation of antigen-specific CD8+ and CD4+ T-cells.[1]

[7]

Tumor Cell Recognition and Elimination: The activated cytotoxic CD8+ T-cells recognize and

kill tumor cells expressing the E6 and E7 oncoproteins. The helper CD4+ T-cells orchestrate

a broader and more sustained anti-tumor immune response.
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Preclinical and Clinical Data
BNT113 is currently being evaluated in clinical trials, most notably the AHEAD-MERIT study.

While comprehensive efficacy data from the randomized portion of the trial are pending,

preliminary results from the safety run-in cohort and the earlier HARE-40 trial have been

presented.

Immunogenicity
Data from the investigator-initiated Phase 1/2 HARE-40 trial and the AHEAD-MERIT safety run-

in cohort have demonstrated that BNT113 induces potent, de novo, antigen-specific T-cell

responses against both HPV-16 E6 and E7 antigens.[2][6][8]

Clinical Activity and Safety
Preliminary data from the AHEAD-MERIT trial's safety run-in cohort, which evaluates BNT113
in combination with the anti-PD-1 antibody pembrolizumab, have been presented.

Table 1: Summary of AHEAD-MERIT Safety Run-in Cohort Data
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Parameter Finding Citation

Safety Profile

The combination of BNT113

and pembrolizumab was well-

tolerated.

[8][9]

Treatment-related adverse

events were primarily mild to

moderate (Grade 1-2), often

presenting as flu-like

symptoms.

[8][9]

No alarming safety signals

were observed in the initial 15

patients.

[9]

Efficacy

The combination showed

promising efficacy in patients

with unresectable recurrent or

metastatic HPV16+ PD-L1+

HNSCC.

[8]

Response rates in trials

combining PD-1 inhibitors with

vaccines in similar patient

populations have been noted

to exceed 45-50%.

[8]

Biomarkers

Biomarker analysis of a limited

number of patients indicated

HPV-specific T-cell activation

in peripheral blood.

[8]

AHEAD-MERIT Clinical Trial Design
The AHEAD-MERIT study (NCT04534205) is a Phase II, open-label, randomized trial designed

to evaluate the efficacy and safety of BNT113 in combination with pembrolizumab versus

pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or

metastatic HPV16+ HNSCC that expresses PD-L1.[8][10]
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Table 2: AHEAD-MERIT (NCT04534205) Trial Overview

Parameter Description

Phase II

Study Design Open-label, randomized, controlled, multi-center

Patient Population

Adults with unresectable recurrent or metastatic

HPV16+ HNSCC expressing PD-L1 (CPS ≥1),

who have not received prior systemic therapy

for advanced disease.

Part A: Safety Run-in

A non-randomized phase to confirm the safety

and tolerability of BNT113 in combination with

pembrolizumab.

Part B: Randomized

Patients are randomized to receive either

BNT113 in combination with pembrolizumab or

pembrolizumab monotherapy.

Primary Objectives
To evaluate the objective response rate (ORR)

and overall survival (OS).

Secondary Objectives

To assess progression-free survival (PFS),

duration of response (DoR), safety, and

immunogenicity.
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Experimental Protocols
The following sections outline representative methodologies for key experiments relevant to the

evaluation of BNT113. These are generalized protocols and specific parameters may vary

based on the exact experimental setup.

Immunogenicity Assessment by ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-

cell responses to vaccination.[2]

Objective: To determine the number of HPV-16 E6/E7-specific T-cells producing a specific

cytokine (e.g., IFN-γ) upon stimulation.

Methodology:

Plate Coating: A 96-well ELISpot plate with a PVDF membrane is pre-coated with a capture

antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated

overnight.[11]

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood

samples. A defined number of cells (e.g., 250,000 cells/well) are added to the coated wells.

[3]

Stimulation: Cells are stimulated with peptide pools spanning the HPV-16 E6 and E7

proteins. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are

included. The plate is incubated to allow for cytokine secretion.

Detection: After incubation, the cells are washed away. A biotinylated detection antibody

specific for a different epitope of the target cytokine is added to the wells.[12]

Signal Development: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is

added, followed by a precipitating substrate. This results in the formation of a colored spot at

the location of each cytokine-secreting cell.[2][12]
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Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader.

The results are expressed as the number of spot-forming units (SFU) per million cells.

T-Cell Phenotyping and Function by Flow Cytometry
Multiparameter flow cytometry is used to characterize the phenotype and function of T-cell

populations in response to BNT113 vaccination.[13][14]

Objective: To identify and quantify different T-cell subsets (e.g., naïve, memory, effector) and

assess their activation and cytotoxic potential.

Methodology:

Sample Preparation: PBMCs are isolated from patient blood.

In Vitro Stimulation: Cells are stimulated ex vivo with E6/E7 peptide pools for several hours

in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular

cytokine accumulation.

Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against

cell surface markers to identify T-cell populations (e.g., CD3, CD4, CD8) and

memory/effector markers (e.g., CD45RA, CCR7). Activation markers (e.g., CD137, CD69)

can also be included.[15]

Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then

permeabilized to allow antibodies to access intracellular targets.

Intracellular Staining: Cells are stained with antibodies against intracellular cytokines (e.g.,

IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin).[5]

Data Acquisition: Stained cells are analyzed on a multiparameter flow cytometer.

Data Analysis: The data is analyzed using specialized software to gate on specific T-cell

populations and quantify the percentage of cells expressing the markers of interest.

Conclusion
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BNT113 represents a targeted immunotherapeutic approach that leverages the foreign nature

of HPV-16 oncoproteins E6 and E7 to induce a specific anti-tumor immune response. The

RNA-lipoplex platform provides an effective means of delivering the mRNA-encoded antigens

to elicit this response. Preliminary clinical data suggest that BNT113 is immunogenic and has a

manageable safety profile when combined with checkpoint inhibition. The ongoing AHEAD-

MERIT trial will be crucial in definitively establishing the clinical benefit of this therapeutic

strategy for patients with HPV-16 positive head and neck cancers. The experimental protocols

outlined provide a framework for the continued evaluation of BNT113 and other cancer

vaccines in development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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